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molecular formula C17H26N2O3 B1292060 1-Boc-4-[(2-methoxyphenyl)amino]piperidine CAS No. 501673-75-2

1-Boc-4-[(2-methoxyphenyl)amino]piperidine

Cat. No. B1292060
M. Wt: 306.4 g/mol
InChI Key: QMDDDIHAPKMQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504411B2

Procedure details

To a solution of anisidine (3.1 g, 25.2 mmol) and 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (5.0 g, 25.1 mmol) in methanol (100 mL) was added sodium triacetoxyborohydride (13.4 g, 63.2 mmol) at room temperature. After stirring for 6 h, the resulting suspension was partitioned between ethyl acetate and 1N sodium hydroxide. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography eluting 10-20% ethyl acetate in hexane to furnish 4-(2-methoxyphenylamino)-piperidine-1-carboxylic acid tert-butyl ester (2.7 g, 8.8 mmol, 35%) as a pale yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1C=C[C:6]([NH2:9])=[CH:5][CH:4]=1.[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].C(O[BH-](O[C:34](=[O:36])[CH3:35])OC(=O)C)(=O)C.[Na+].[CH3:38]O>>[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH:20]([NH:9][C:6]2[CH:5]=[CH:4][CH:3]=[CH:35][C:34]=2[O:36][CH3:38])[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
13.4 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting suspension was partitioned between ethyl acetate and 1N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting 10-20% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.8 mmol
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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